molecular formula C10H5F2NO3 B1342554 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 223690-44-6

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1342554
M. Wt: 225.15 g/mol
InChI Key: FQMPPOUNRNUMIQ-UHFFFAOYSA-N
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Description

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C10H5F2NO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is 225.15 . The InChI code is 1S/C10H5F2NO3/c11-5-1-2-6 (12)8-7 (5)9 (14)4 (3-13-8)10 (15)16/h1-3H, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its analogs have shown significant antibacterial properties. For instance, the synthesis and antibacterial activity of various 6,8-difluoro analogs of quinolones, including those with substituted benzyl groups, have been explored. Some of these compounds demonstrated good antibacterial activities, highlighting their potential use in developing new antibacterial agents (Sheu et al., 1998).

Photolabile Protecting Group for Carboxylic Acids

The compound has been used in the synthesis of photolabile protecting groups. A study described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), a close relative of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This compound showed high efficiency and sensitivity to multiphoton-induced photolysis, useful in vivo (Fedoryak & Dore, 2002).

Structure-Activity Relationships in Antibacterial Agents

Research on structure-activity relationships in quinolone antibacterial agents often includes analogs of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. One study synthesized a series of 5,7-disubstituted quinolines, showing that certain amino and piperazinyl groups at specific positions increased overall antibacterial properties. This research aids in understanding how structural changes in quinolones impact their antibacterial efficacy (Miyamoto et al., 1990).

Antibacterial Activity of Functionalised Quinolines

Functionalized quinolines derived from 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid, structurally related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activity. Certain compounds exhibited promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).

Proton-Transfer Compounds in Hydrogen-Bonded Structures

Compounds like 8-hydroxyquinoline, which share structural similarities with 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, have been used to study hydrogen-bonded structures. These studies contribute tounderstanding how such compounds interact in different molecular configurations, which is essential in developing new materials and understanding biological processes (Smith, Wermuth, & White, 2008).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of hydroxyquinolines, including those with ethynyl moieties in positions related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, have been researched. These studies provide insights into the physicochemical properties of new structures, which can have implications in various fields of chemistry and materials science (Maklakova et al., 2019).

pH-Sensing Properties in Novel Compounds

Studies have also been conducted on 8-hydroxyquinoline-substituted compounds for their pH-sensing properties. These compounds, related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, showed OFF-ON-OFF type pH-dependent fluorescent sensors, demonstrating their potential application in biological and chemical sensing technologies (Chen et al., 2011).

Colorimetric Reagent for Metal Detection

Hydroxyquinoline carboxylic acids have been explored as colorimetric reagents for metal detection. Research on 5-hydroxyquinoline-8-carboxylic acid, a compound structurally related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, demonstrated its utility in detecting ruthenium, showcasing its potential in analytical chemistry (Breckenridge & Singer, 1947).

Hydrogen-Bonded Lamellar Network Studies

Research on hydrogen-bonded lamellar networks using compounds like 8-hydroxyquinoline provides valuable insights into the formation of complex molecular structures. These studies have implications for the development of new materials and understanding molecular interactions (Wang et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPPOUNRNUMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595680
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

223690-44-6
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Leyva, E Monreal, A Hernández - Journal of fluorine chemistry, 1999 - Elsevier
The synthesis of several fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould–Jacobs reaction is presented. These quinolines are important intermediates for the preparation of …

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